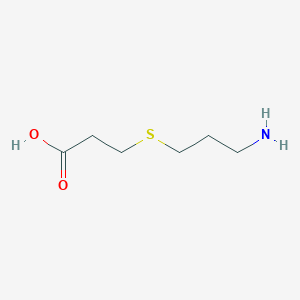![molecular formula C8H16N2O B13461771 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-aminopyrrolidine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one can be compared with similar compounds such as:
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but have different substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3/t7-/m1/s1 |
Clave InChI |
JZFPVNLLUFKXKC-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)C(=O)N1CC[C@H](C1)N |
SMILES canónico |
CC(C)C(=O)N1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13461689.png)
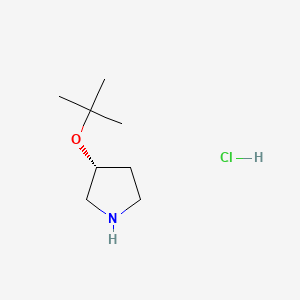
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
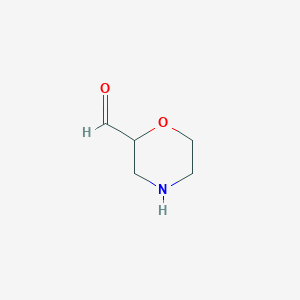
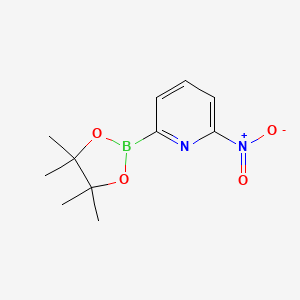
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)

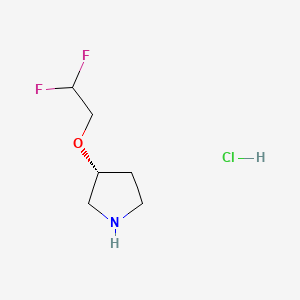
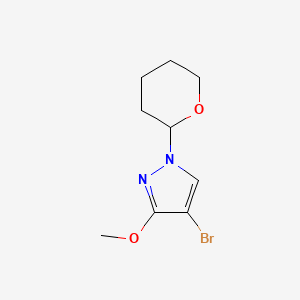
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
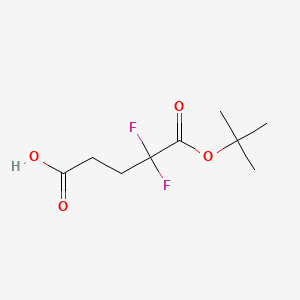
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
